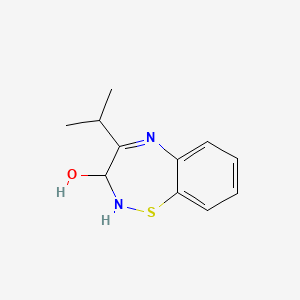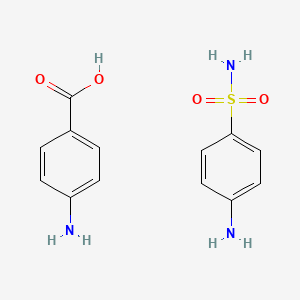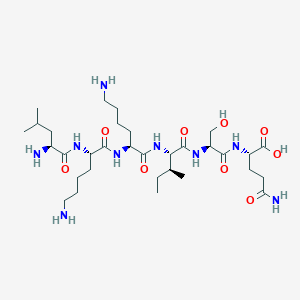
3,4-Dihydrophenanthridine-1,7,10(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Acridine: Another heterocyclic compound with comparable biological activities.
Quinoline: Known for its diverse applications in medicinal chemistry.
Uniqueness
3,4-Dihydrophenanthridine-1,7,10(2H)-trione is unique due to its specific structural features and potential biological activities. Its trione functionality and dihydrophenanthridine core distinguish it from other similar compounds.
Propiedades
Número CAS |
918437-45-3 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-phenanthridine-1,7,10-trione |
InChI |
InChI=1S/C13H9NO3/c15-9-4-5-11(17)12-7(9)6-14-8-2-1-3-10(16)13(8)12/h4-6H,1-3H2 |
Clave InChI |
ZSWBBXXLIWPMJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC=C3C(=O)C=CC(=O)C3=C2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)

methanone](/img/structure/B14180722.png)

![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
